(R)-tert-Butyl 3-((S)-2-amino-N,3-dimethylbutanamido)piperidine-1-carboxylate
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Overview
Description
®-tert-Butyl 3-((S)-2-amino-N,3-dimethylbutanamido)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, which is a common motif in many biologically active molecules, and a tert-butyl group, which can influence its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-((S)-2-amino-N,3-dimethylbutanamido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a strong base.
Amidation Reaction: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which can enhance reaction efficiency and yield, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-((S)-2-amino-N,3-dimethylbutanamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or piperidines.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl 3-((S)-2-amino-N,3-dimethylbutanamido)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing the mechanisms of enzyme action and receptor binding.
Medicine
In medicine, ®-tert-Butyl 3-((S)-2-amino-N,3-dimethylbutanamido)piperidine-1-carboxylate has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly those targeting the central nervous system.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-((S)-2-amino-N,3-dimethylbutanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl 3-(®-2-amino-N,3-dimethylbutanamido)piperidine-1-carboxylate: A stereoisomer with similar structural features but different spatial arrangement.
tert-Butyl 3-((S)-2-amino-N,3-dimethylbutanamido)piperidine-1-carboxylate: A compound with a similar backbone but lacking the chiral center.
Uniqueness
®-tert-Butyl 3-((S)-2-amino-N,3-dimethylbutanamido)piperidine-1-carboxylate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can lead to differences in pharmacokinetics, pharmacodynamics, and overall efficacy compared to its similar compounds.
Properties
Molecular Formula |
C16H31N3O3 |
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Molecular Weight |
313.44 g/mol |
IUPAC Name |
tert-butyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)18(6)12-8-7-9-19(10-12)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3 |
InChI Key |
WHNQPDSOQMKUQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)C1CCCN(C1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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